molecular formula C22H31N5O2 B6445262 8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2640818-61-5

8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6445262
CAS RN: 2640818-61-5
M. Wt: 397.5 g/mol
InChI Key: HICWZZHCXRVLEV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one . It is used to prepare pyridino pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .


Synthesis Analysis

The synthesis of a similar compound, 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, involves the reaction of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and crotonic acid .


Molecular Structure Analysis

The molecular structure of this compound is related to the structure of DNA and RNA bases, which is why it is considered a privileged heterocyclic scaffold .


Chemical Reactions Analysis

This compound is used to prepare pyridino pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors . These inhibitors are useful in the treatment of diseases.


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride, is 484 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against CDK4 and CDK6 . These are cyclin-dependent kinases, and their inhibition can be useful in the treatment of diseases.

Future Directions

The number of references containing compounds of general structure 2 have increased almost exponentially in the last 10 years . This suggests that there is ongoing interest in the development and study of these compounds. The future directions of research could involve further exploration of the biological activity of these compounds and their potential therapeutic applications .

properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-15-12-20(28)27(18-4-2-3-5-18)21-19(15)13-23-22(25-21)24-16-6-9-26(14-16)17-7-10-29-11-8-17/h12-13,16-18H,2-11,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICWZZHCXRVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCN(C3)C4CCOCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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